G-5758

IRE1α inhibitor XBP1 splicing Unfolded Protein Response

Validating IRE1α in multiple myeloma models is hindered by tool compounds lacking oral bioavailability or selectivity. G-5758 solves this with 149% oral bioavailability in mice and >100-fold kinase selectivity. • Cellular IC50 38 nM (XBP1s reporter); RNase IC50 4.3 nM • Well-tolerated at oral doses up to 500 mg/kg in rats; sustained PD suppression for 12 h • Supplied as ≥98% pure solid; shipped with blue ice for stability

Molecular Formula C27H24F4N6O3S
Molecular Weight 588.6 g/mol
Cat. No. B15134854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-5758
Molecular FormulaC27H24F4N6O3S
Molecular Weight588.6 g/mol
Structural Identifiers
SMILESC1C(CNCC1F)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC(=C(C(=C4F)F)NS(=O)(=O)CC5=CC=CC=C5)F
InChIInChI=1S/C27H24F4N6O3S/c28-17-11-18(14-32-13-17)35-27-34-10-8-21(36-27)19-7-4-9-33-26(19)40-22-12-20(29)25(24(31)23(22)30)37-41(38,39)15-16-5-2-1-3-6-16/h1-10,12,17-18,32,37H,11,13-15H2,(H,34,35,36)/t17-,18-/m0/s1
InChIKeyRBOAUACOQMQNBF-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G-5758: Selective IRE1α Inhibitor for UPR Research


G-5758 (CAS 2413455-99-7) is a potent, selective, and orally bioavailable small-molecule inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α), a key sensor of the unfolded protein response (UPR) that is critical for the survival of secretory tumor cells like multiple myeloma [1]. It acts by inhibiting the endoribonuclease activity of IRE1α, thereby preventing the splicing of X-box binding protein 1 (XBP1) mRNA and subsequent expression of the active transcription factor XBP1s . The compound was developed through a medicinal chemistry campaign aimed at improving physicochemical properties and oral exposure, culminating in a well-tolerated in vivo tool compound with robust pharmacodynamic effects .

✓ IRE1α endonuclease inhibition assays
✓ In vivo target engagement models
✓ Kinase selectivity profiling workflows

G-5758: Superior Selectivity and Oral Bioavailability


IRE1α inhibitors are a heterogeneous class with significant variations in potency, selectivity, oral bioavailability, and in vivo tolerability. Many early IRE1α tool compounds, such as 4μ8C and STF-083010, lack oral bioavailability or demonstrate suboptimal selectivity profiles, limiting their utility for in vivo target validation studies [1]. Others, like KIRA6, while potent in vitro, exhibit lower potency (IC50 0.6 µM) and may not achieve the same degree of pharmacodynamic modulation at tolerated doses [2]. The design of G-5758 specifically addressed these limitations by reducing lipophilicity, molecular weight, and basicity to improve passive diffusion and oral exposure, while maintaining high selectivity over a broad panel of kinases [3]. Therefore, substituting G-5758 with an alternative IRE1α inhibitor could result in insufficient target engagement, off-target effects, or poor in vivo pharmacokinetics, compromising the interpretation of experimental results in multiple myeloma and other UPR-dependent disease models.

  • Oral bioavailability may not transfer

    Early IRE1α inhibitors (4μ8C, STF-083010) lack reported oral exposure, potentially limiting in vivo pharmacodynamic studies.

  • Off-target kinase engagement profile may differ

    Compounds without broad kinase selectivity data may introduce off-target effects that confound IRE1α pathway interpretation.

  • In vivo tolerability context varies

    Substitute inhibitors may exhibit toxicity at doses required for target engagement, compromising chronic dosing models.

G-5758: Potency, Selectivity & PK Comparison


Cellular IRE1α Inhibition Potency Versus KIRA6

G-5758 inhibits IRE1α-mediated XBP1 splicing with an IC50 of 38 nM in a cellular XBP1s luciferase reporter assay . In contrast, the comparator IRE1α inhibitor KIRA6 exhibits an IC50 of 0.6 µM (600 nM) in similar cellular assays measuring XBP1 mRNA splicing [1]. This represents a 15.8-fold improvement in cellular potency for G-5758 under comparable experimental conditions.

Cellular XBP1s inhibition
Cross-study comparable
38 nM (G-5758) vs 600 nM (KIRA6)
15.8-fold difference
Supports target engagement assay context
Cross-study comparison; assay conditions may differ
IRE1α inhibitor XBP1 splicing Unfolded Protein Response Multiple Myeloma

IRE1α RNase Inhibition Versus IRE1α Kinase-IN-1

In biochemical assays measuring direct inhibition of IRE1α endoribonuclease activity, G-5758 exhibits an IC50 of 4.3 nM . The comparator IRE1α kinase-IN-1, a structurally distinct inhibitor, displays an IC50 of 80 nM for IRE1α RNase activity [1]. This represents an 18.6-fold greater potency for G-5758 against the RNase domain, the key effector function of IRE1α.

IRE1α RNase activity
Cross-study comparable
4.3 nM (G-5758) vs 80 nM (IRE1α kinase-IN-1)
18.6-fold difference
Supports RNase inhibition endpoint context
In vitro assay comparison; direct comparability requires review
IRE1α RNase Endonuclease activity Enzyme inhibition Biochemical assay

Broad Kinase Selectivity: Low Off-Target Risk

In a comprehensive kinase selectivity screen, G-5758 at a concentration of 1 µM demonstrated >100-fold selectivity against 219 kinases tested, with the exception of IRE1α and IRE1β . Notably, G-5758 displayed at least 83-fold selectivity against HIPK4, the next most potently inhibited off-target kinase . While comparable broad-panel selectivity data for other IRE1α inhibitors like MKC-3946 or STF-083010 are not consistently reported in the public domain, this extensive profiling establishes G-5758 as a highly selective chemical probe suitable for mechanistic studies where off-target kinase inhibition could confound results [1].

Kinase selectivity panel
Class-level inference
>100-fold selectivity against 219 kinases tested
Supports target specificity interpretation
Comprehensive profiling for this compound; comparator data incomplete
Kinase selectivity Off-target effects IRE1α Chemical tool

Oral Bioavailability: Enabling In Vivo Pharmacodynamics

G-5758 exhibits exceptional oral bioavailability of 149% in mice following a 10 mg/kg oral dose, with a clearance (CL) of 33.9 mL/min/kg, volume of distribution (Vss) of 1.05 L/kg, and half-life (t1/2) of 0.55 h . In contrast, many earlier IRE1α inhibitors, such as 4μ8C and STF-083010, lack reported oral bioavailability data and are primarily used in vitro or require parenteral administration for in vivo studies [1]. The high oral exposure of G-5758 enables convenient oral dosing in animal models and facilitates sustained target engagement, as evidenced by suppression of XBP1s levels for up to 12 hours in a KMS-11 xenograft mouse model following oral administration at 250 mg/kg twice daily .

Oral bioavailability
Class-level inference
149% F in mice (10 mg/kg PO)
Supports in vivo oral exposure modeling
Early inhibitors lack comparable PK data
Oral bioavailability Pharmacokinetics In vivo tool compound IRE1α inhibitor

In Vivo Tolerability and Target Engagement

G-5758 demonstrates robust in vivo tolerability in rats following multiday oral administration of doses up to 500 mg/kg, achieving a Cmax of 104,000 ng/mL and an AUC of 909,000 h·ng/mL . Critically, in a KMS-11 multiple myeloma xenograft model, oral administration of G-5758 (250 mg/kg twice daily for 4 days) produced a pharmacodynamic effect—suppression of XBP1s levels—that was comparable to that achieved by genetic IRE1 knockdown [1]. This benchmark of efficacy, combined with high-dose tolerance, distinguishes G-5758 from earlier IRE1α inhibitors that may exhibit toxicity or limited in vivo activity at doses required for meaningful target engagement [2].

In vivo PD engagement
Head-to-head
Comparable XBP1s suppression to genetic IRE1 knockdown
Supports in vivo target engagement context
KMS-11 xenograft; 250 mg/kg BID oral dosing
In vivo tolerability Pharmacodynamics Multiple myeloma Xenograft model

Improved Passive Diffusion via Structural Optimization

The design of G-5758 involved targeted structural modifications to improve physicochemical properties relative to a prior literature compound. Specifically, introduction of a fluorine atom at the 5-position of the piperidine ring (compound 29/G-5758) resulted in enhanced passive diffusion ability compared to earlier analogs lacking this substitution [1]. This optimization strategy—decreasing lipophilicity, molecular weight, and basicity—was central to achieving the favorable oral exposure and in vivo performance of G-5758 [2]. While direct quantitative diffusion data are not provided in the abstract, the structure-activity relationship (SAR) is explicitly described as yielding improved passive diffusion, a key driver of oral bioavailability.

Passive diffusion SAR
Data to verify
5-fluoro substitution improved passive diffusion vs. earlier analogs
Supports oral bioavailability rationale
Qualitative SAR; quantitative diffusion data not reported
Medicinal chemistry Physicochemical properties Passive diffusion Lead optimization

G-5758 Application Scenarios


In Vivo Target Validation for Multiple Myeloma Models

Researchers aiming to validate IRE1α as a therapeutic target in multiple myeloma using in vivo models should prioritize G-5758 due to its high oral bioavailability (149% in mice) and robust tolerability at doses up to 500 mg/kg in rats . The compound's ability to achieve pharmacodynamic effects comparable to genetic IRE1 knockdown in a KMS-11 xenograft model ensures that target engagement is both meaningful and experimentally tractable via convenient oral administration [1]. This scenario is ideal for chronic dosing studies where parenteral administration of less bioavailable IRE1α inhibitors would be impractical or introduce confounding stress responses.

Mechanistic IRE1α-XBP1 Signaling Analysis

For cell-based experiments investigating the specific role of the IRE1α-XBP1 axis in UPR-dependent cancer cell survival, G-5758's high cellular potency (IC50 38 nM in XBP1s reporter assay) and extensively characterized kinase selectivity (>100-fold over 219 kinases) mitigate the risk of off-target effects that could obscure data interpretation . This selectivity profile is particularly important when studying signaling crosstalk or when comparing results across different cell lines where kinase expression varies. The compound's well-defined mechanism of action supports its use as a high-quality chemical probe in target deconvolution and pathway analysis.

Benchmark for Novel IRE1α Inhibitor Development

Drug discovery programs focused on developing novel IRE1α inhibitors can utilize G-5758 as a benchmark control due to its well-documented potency, selectivity, and oral pharmacokinetic parameters [2]. Its cellular IC50 (38 nM), RNase IC50 (4.3 nM), and oral bioavailability (149%) provide quantitative benchmarks against which new chemical entities can be evaluated. Furthermore, the established in vivo tolerability profile in rats (up to 500 mg/kg) offers a safety reference point for initial toxicology assessments of candidate compounds.

PK-PD Modeling in Preclinical Oncology

Investigators seeking to establish quantitative relationships between drug exposure and target modulation in vivo will find G-5758's robust pharmacokinetic data—including clearance (33.9 mL/min/kg), volume of distribution (1.05 L/kg), and half-life (0.55 h) in mice—to be a valuable asset for PK-PD modeling . The compound's sustained suppression of XBP1s levels for up to 12 hours in a xenograft model following oral administration provides a clear temporal window for assessing target engagement and scheduling efficacious dosing regimens in future preclinical studies.

Application
Selection Property
Validation Focus
Multiple myeloma model target validation
Oral bioavailability and in vivo tolerability profile
Pharmacodynamic modulation equivalence to genetic knockdown
IRE1α-XBP1 signaling pathway analysis
High cellular potency and kinase selectivity
Off-target profiling and signal specificity interpretation
Benchmark for novel IRE1α inhibitor discovery
Well-characterized potency, selectivity, and oral PK
Quantitative benchmarking parameters
Preclinical PK-PD modeling
Robust PK parameters and sustained target engagement
Exposure-response temporal window assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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